molecular formula C14H13NO2 B14006403 4,4'-Dimethyl-2-nitrobiphenyl CAS No. 53356-70-0

4,4'-Dimethyl-2-nitrobiphenyl

Cat. No.: B14006403
CAS No.: 53356-70-0
M. Wt: 227.26 g/mol
InChI Key: APGSMLUEVFZMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethyl-2-nitrobiphenyl is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and a nitro group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethyl-2-nitrobiphenyl is unique due to the combination of methyl and nitro groups, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

53356-70-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-methyl-1-(4-methylphenyl)-2-nitrobenzene

InChI

InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3

InChI Key

APGSMLUEVFZMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.